Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic derivative of the Hantzsch ester, a class of compounds known for their hydride donating properties and diverse biological activities. [] It belongs to the 1,4-dihydropyridine (DHP) class of compounds, which are recognized for their calcium channel blocking activity. [] While structurally similar to drugs like nifedipine and amlodipine, this compound is primarily investigated for its potential as a chemotherapeutic agent and as a valuable tool in synthetic chemistry. [, ]
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound classified under the dihydropyridine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for calcium channel blockers used in cardiovascular treatments. The compound's unique structure allows it to participate in various chemical reactions and biological processes, making it a subject of interest in scientific research.
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the class of dihydropyridine compounds, which are characterized by a pyridine ring with two additional carbon atoms. These compounds are often used in pharmacology due to their ability to interact with calcium channels .
The synthesis of diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically employs the Hantzsch dihydropyridine synthesis method. This involves a condensation reaction between an aldehyde (commonly 4-chlorobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt.
The reaction is generally conducted under reflux conditions using ethanol or methanol as solvents. The resulting product is purified through recrystallization. On an industrial scale, continuous flow synthesis techniques may be used to enhance yield and efficiency, employing automated reactors to optimize reaction conditions and reduce costs .
The molecular formula for diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is with a molecular weight of approximately 363.84 g/mol. The compound features a dihydropyridine ring substituted with a chlorophenyl group and two ethoxycarbonyl groups.
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical transformations:
These reactions are significant for developing new compounds with potential pharmacological activities. The versatility in reactivity allows for the exploration of numerous derivatives that may enhance therapeutic efficacy.
The mechanism of action for diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate primarily involves its role as a calcium channel blocker. By inhibiting calcium influx through voltage-gated calcium channels in cardiac and smooth muscle cells, this compound can lead to vasodilation and reduced cardiac workload.
Research indicates that dihydropyridines like this compound bind to specific sites on calcium channels, modulating their activity and thus influencing muscle contraction and blood pressure regulation .
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate appears as a white to light yellow powder or crystal. It has a melting point ranging from 150 °C to 154 °C and is typically stored at room temperature under inert gas conditions due to its air-sensitive nature .
The compound exhibits several important chemical properties:
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific applications:
This compound's diverse applications underscore its significance in both pharmaceutical development and academic research settings.
The 1,4-dihydropyridine (1,4-DHP) scaffold emerged in the 1960s with the discovery of nifedipine’s potent coronary vasodilatory effects. This led to its classification as a first-generation L-type calcium channel blocker (CCB) for hypertension and angina [1] [4]. Structural optimization yielded second-generation agents (e.g., amlodipine) with improved tissue selectivity and pharmacokinetics. The core 1,4-DHP structure—a partially reduced pyridine ring with inherent redox activity—confers unique pharmacological properties. Over 95 FDA-approved drugs contain nitrogen heterocycles, with DHPs constituting ~4% of N-heterocyclic drugs [1]. Their therapeutic impact spans cardiovascular diseases, neurodegenerative disorders (e.g., nimodipine in Alzheimer’s), and antimicrobial applications (e.g., isoniazid derivatives) [1] [8].
The pharmacophore of 1,4-DHPs critically depends on three regions:
Table 1: Impact of Key Substituents on 1,4-DHP Bioactivity
Position | Substituent Type | Role in Bioactivity | Example Drugs |
---|---|---|---|
C4 | Aryl (e.g., 4-Cl-phenyl) | Binds hydrophobic pocket; electron-withdrawing groups enhance Ca²⁺ channel affinity | Nifedipine, Nicardipine |
C3/C5 | Diester (e.g., COOEt) | Forms H-bonds with receptor; modulates polarity and metabolic stability | Nimodipine, Felodipine |
C2/C6 | Methyl | Steric stabilization; prevents ring oxidation | Amlodipine, Nisoldipine |
The 4-(4-chlorophenyl) group in diethyl 2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate enhances therapeutic potential through:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2